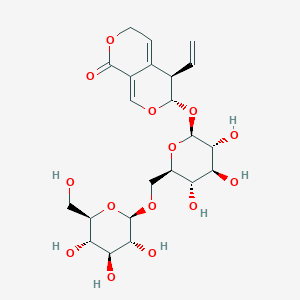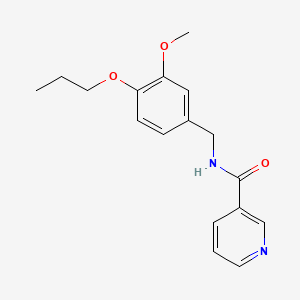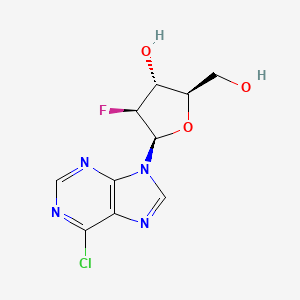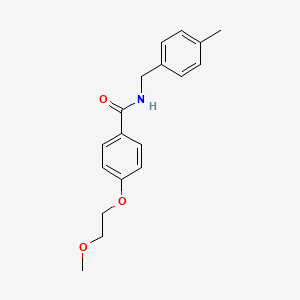
Glucosylgentiopicroside
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of glucosylgentiopicroside-like compounds often involves the formation of glycosides, which are compounds resulting from the reaction between a sugar and another substance. A notable method in the synthesis of glycoside compounds includes the use of alkyl glycoside detergents, such as octyl glucoside, which has been demonstrated to simplify synthesis processes and improve on the kinetic and physical properties of cytochrome c oxidase (Rosevear et al., 1980). These detergents facilitate large-scale preparation and have been used to test the structural dependence of detergent specificity.
Molecular Structure Analysis
The molecular structure of this compound and related glycosides is characterized by their glucopyranoside units and the specific aglycone attached to the sugar moiety. The structural diversity and identification of glucosinolates, which are sulfur-rich, anionic natural products, reveal the complexity of such molecules. These structures are elucidated using modern spectroscopic methods, such as NMR and MS, providing insight into their chemical behavior and interactions (Blažević et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving this compound-like compounds can be complex, involving various enzymatic and non-enzymatic pathways. The enzymatic synthesis of glucocerebroside by a glucosyltransferase from embryonic chicken brain highlights the biochemical pathways involved in the formation of such glycosides (Basu et al., 1973). This process demonstrates the role of enzymes in facilitating the synthesis of glycoside compounds.
Physical Properties Analysis
The physical properties of this compound and similar compounds, such as their solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. These properties are often influenced by the compound's molecular structure and the presence of functional groups.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, are essential for determining the compound's applications and how it interacts with other substances. The synthesis and characterization of glycosylamines of 4,6-O-butylidene-alpha-D-glucopyranose, for example, provide insights into the chemical properties and potential reactivity of glycoside compounds (Rajsekhar et al., 2002).
Applications De Recherche Scientifique
Biology and Biochemistry of Glucosinolates :
- Glucosinolates are sulfur-rich natural products with significant biological activities such as cancer prevention, biopesticide properties, and flavor compounds. Research in this area has significantly advanced, particularly in understanding the biosynthetic pathway and evolutionary links to related pathways. This may enable further exploitation of these compounds in agriculture and medicine (Halkier & Gershenzon, 2006).
The Metabolism of Glucosinolates by Gut Microbiota :
- Glucosinolates and their derivatives, which are abundant in Brassicaceae, have anti-inflammatory and anti-cancer effects on human health. The human gut microbiome can provide myrosinase activity that potentially raises the beneficial effects of consuming vegetables rich in glucosinolates (Sikorska-Zimny & Beneduce, 2021).
Bio-protective Effects of Glucosinolates :
- Glucosinolates possess diverse biological activities, including antifungal, antibacterial, bioherbicidal, antioxidant, antimutagenic, and anticarcinogenic properties. These compounds deserve more attention in therapeutic applications, and further clinical studies are needed to validate their effects in vivo (Vig et al., 2009).
Human, Animal and Plant Health Benefits of Glucosinolates :
- Glucosinolates and their hydrolysis products play a crucial role in human/animal health and plant health. They are being explored as anti-cancer and antimicrobial agents, and research is ongoing to improve their bioavailability and bioactivity (Maina et al., 2020).
Moringin from Moringa Oleifera Seeds and its Impact on Human Neuroblastoma Cells :
- Moringin, a product derived from glucosinolates, exhibits significant antiproliferative effects on human neuroblastoma cells. It activates apoptotic machinery and alters cell cycle progression, suggesting its potential as an anticancer drug (Cirmi et al., 2019).
Mécanisme D'action
Target of Action
6’-O-beta-D-Glucosylgentiopicroside, a secoiridoid isolated from the roots of G. straminea , primarily targets the N-formyl-methionyl-leucyl-phenylalanine (fMLP) . fMLP is a chemotactic peptide that plays a crucial role in the immune response by inducing the generation of superoxide anions in phagocytes .
Mode of Action
The compound interacts with its target, fMLP, by strongly suppressing the fMLP-induced generation of superoxide anions . This interaction results in a decrease in the oxidative stress response, which can have various downstream effects on cellular functions .
Biochemical Pathways
The primary biochemical pathway affected by 6’-O-beta-D-Glucosylgentiopicroside is the reactive oxygen species (ROS) pathway . By suppressing the generation of superoxide anions, the compound reduces the overall level of ROS in the cell . This can have downstream effects on various cellular processes, including inflammation, cell proliferation, and apoptosis .
Pharmacokinetics
It is known that the compound is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone This suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of 6’-O-beta-D-Glucosylgentiopicroside’s action primarily involve the reduction of oxidative stress . By suppressing the generation of superoxide anions, the compound can reduce the overall level of ROS in the cell . This can lead to a decrease in oxidative damage to cellular components, potentially protecting the cell from various forms of stress .
Action Environment
The action, efficacy, and stability of 6’-O-beta-D-Glucosylgentiopicroside can be influenced by various environmental factors. For instance, the compound’s solubility in various solvents suggests that it may be more effective in certain environments Additionally, factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s stability and activity
Orientations Futures
Propriétés
IUPAC Name |
(3S,4R)-4-ethenyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4,6-dihydro-3H-pyrano[3,4-c]pyran-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O14/c1-2-8-9-3-4-31-19(30)10(9)6-32-20(8)36-22-18(29)16(27)14(25)12(35-22)7-33-21-17(28)15(26)13(24)11(5-23)34-21/h2-3,6,8,11-18,20-29H,1,4-5,7H2/t8-,11-,12-,13-,14-,15+,16+,17-,18-,20+,21-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BERNCPGDRADLCG-KEXDUYRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C(OC=C2C1=CCOC2=O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1[C@@H](OC=C2C1=CCOC2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001302205 | |
| Record name | 6′-O-β-D-Glucosylgentiopicroside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
115713-06-9 | |
| Record name | 6′-O-β-D-Glucosylgentiopicroside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115713-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6′-O-β-D-Glucosylgentiopicroside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is glucosylgentiopicroside and where is it found?
A1: this compound (6′-O-β-D-glucosylgentiopicroside) is a secoiridoid glucoside primarily found in the roots of several Gentiana species. These species are used in traditional Chinese medicine for various ailments. [, , , ]
Q2: How can I differentiate between different Gentiana species based on their chemical composition?
A3: Research has shown that High-Performance Liquid Chromatography (HPLC) fingerprint analysis coupled with chemometric techniques like Principal Component Analysis (PCA) can effectively differentiate between four Gentiana species (Gentiana macrophylla Pall., Gentiana crassicaulis Duthie ex Burk., Gentiana straminea Maxim., and Gentiana dahurica Fisch.) and their common adulterants. This approach leverages the unique chemical profiles, particularly the variation in critical markers like this compound, to distinguish between the species. []
Q3: Has this compound been isolated and characterized from any specific Gentiana species?
A4: Yes, this compound has been successfully isolated and identified in Gentiana macrophylla Pall. [, , ] and Gentiana straminea Maxim. []
Q4: What analytical techniques are commonly employed for the identification and quantification of this compound?
A4: Various analytical techniques are utilized for the characterization and quantification of this compound. These include:
- HPLC coupled with Photodiode Array Detection (HPLC-DAD): This method is employed for establishing fingerprints and quantifying this compound in plant extracts. [, ]
- LC coupled with Electrostatic Orbitrap High-Resolution Mass Spectrometry (LC-Orbitrap-MS/MS): This technique aids in identifying and confirming the structure of this compound and other compounds present in Gentiana species. []
- Single Standard to Determine Multi-Components (SSDMC) method: This approach, often used in conjunction with HPLC, allows for the simultaneous quantification of multiple critical markers, including this compound, using a single reference standard. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[5-(butyrylamino)-2-methylphenyl]cyclopropanecarboxamide](/img/structure/B1179673.png)



![N-[2-methyl-3-(propionylamino)phenyl]isonicotinamide](/img/structure/B1179681.png)
![N-{4-[(cyclohexylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B1179687.png)